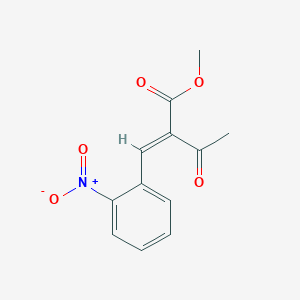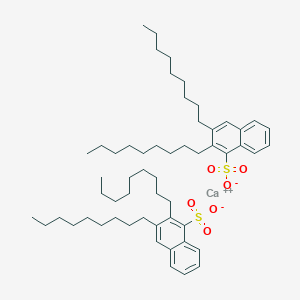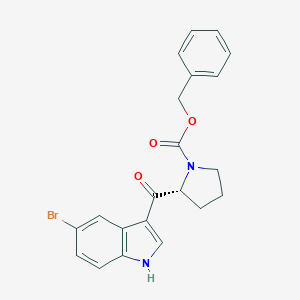
Acétoacétate de méthyle 2-(2-nitrobenzylidène)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-nitrobenzylidene)acetoacetate is an organic compound with the molecular formula C₁₂H₁₁NO₅ and a molecular weight of 249.22 g/mol . It is a derivative of acetoacetate and contains a nitrobenzylidene group, which imparts unique chemical properties to the compound. This compound is used in various chemical reactions and has applications in scientific research and industry.
Applications De Recherche Scientifique
Methyl 2-(2-nitrobenzylidene)acetoacetate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is used in the synthesis of drugs, particularly those targeting cardiovascular diseases and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
Target of Action
This compound is primarily used in organic synthesis
Mode of Action
As a chemical used in organic synthesis , its interactions with biological targets are not the primary focus of most research
Biochemical Pathways
Pharmacokinetics
Méthodes De Préparation
Methyl 2-(2-nitrobenzylidene)acetoacetate can be synthesized through the reaction of methyl acetoacetate with 2-nitrobenzaldehyde. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Methyl 2-(2-nitrobenzylidene)acetoacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form corresponding amines or other reduced products.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with other carbonyl compounds to form more complex molecules.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Methyl 2-(2-nitrobenzylidene)acetoacetate can be compared with other similar compounds, such as:
Methyl 2-(3-nitrobenzylidene)acetoacetate: This compound has a similar structure but with the nitro group positioned at the 3-position of the benzylidene ring. It exhibits similar chemical reactivity but may have different biological activities.
Methyl 2-(4-nitrobenzylidene)acetoacetate: This compound has the nitro group at the 4-position of the benzylidene ring.
The uniqueness of methyl 2-(2-nitrobenzylidene)acetoacetate lies in its specific structural configuration, which influences its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
39562-27-1 |
|---|---|
Formule moléculaire |
C12H11NO5 |
Poids moléculaire |
249.22 g/mol |
Nom IUPAC |
methyl (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C12H11NO5/c1-8(14)10(12(15)18-2)7-9-5-3-4-6-11(9)13(16)17/h3-7H,1-2H3/b10-7- |
Clé InChI |
APKKCRAKPMSAEI-YFHOEESVSA-N |
SMILES |
CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC |
SMILES isomérique |
CC(=O)/C(=C/C1=CC=CC=C1[N+](=O)[O-])/C(=O)OC |
SMILES canonique |
CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC |
| 111304-31-5 | |
Pictogrammes |
Irritant; Environmental Hazard |
Synonymes |
Methyl 2-(o-Nitrobenzylidene)acetoacetate; Methyl 2-(2’-Nitrobenzylidene)acetoacetate; 2-[(2-Nitrophenyl)methylene]-3-oxo-butanoic Acid Methyl Ester |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B18896.png)









![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B18933.png)



